molecular formula C11H12FN5 B2892244 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2309749-69-5

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B2892244
CAS No.: 2309749-69-5
M. Wt: 233.25
InChI Key: RZJQJPYFBBYHSM-UHFFFAOYSA-N
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Description

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (Molecular Formula: C11H13FN5) is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule is built around a pyrimidine core, a fundamental scaffold in pharmaceuticals, which is functionalized at the 4-position with an azetidine ring via a nitrogen linkage. The azetidine, a strained four-membered saturated nitrogen heterocycle, is further modified at the 3-position with a 1H-pyrazol-1-yl methyl group. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a common bioisostere tactic to modulate the molecule's electronic properties, lipophilicity, and metabolic stability . Azetidine rings are recognized as valuable pharmacophores in medicinal chemistry, serving as constrained analogs of larger saturated rings or common amines, which can enhance potency and improve selectivity for target proteins . The 1H-pyrazole moiety is a privileged structure in drug design, frequently contributing to target binding through hydrogen bonding and dipole interactions. This specific molecular architecture, featuring a pyrimidine linked to an azetidine, is a motif found in compounds investigated for their therapeutic potential. For instance, similar structural hybrids are explored for creating novel heterocyclic amino acid derivatives and for use in generating DNA-encoded libraries for high-throughput screening . Related compounds have also been designed as intermediates or key scaffolds in the synthesis of bifunctional molecules, such as PROTACs, targeted at biologically relevant kinases . This reagent is primarily intended for use as a key synthetic building block in organic synthesis and pharmaceutical development. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the azetidine-pyrimidine core. The presence of the pyrazole ring offers a site for further functionalization, allowing for chemical diversification to create analog libraries. Its primary value lies in its application in the discovery and optimization of new therapeutic agents, making it an essential tool for chemists working in academic research, biotechnology, and pharmaceutical industries. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-fluoro-4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-10-4-13-8-14-11(10)16-5-9(6-16)7-17-3-1-2-15-17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQJPYFBBYHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine . Common synthetic routes include:

  • Condensation Reactions: : Formation of the pyrimidine ring through condensation of appropriate precursors such as amidines and β-dicarbonyl compounds.

  • Fluorination: : Introduction of the fluorine atom using reagents like Selectfluor™ in acetonitrile.

  • Cyclization: : Formation of the azetidine ring through cyclization reactions involving suitable intermediates.

  • Substitution Reactions: : Introduction of the pyrazole moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Formation of alcohols, amines, or alkanes.

  • Substitution: : Formation of various substituted pyrimidines or azetidines.

Scientific Research Applications

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural Characterization

Key characterization techniques include:

  • LCMS for molecular weight confirmation (e.g., [M+H]+ = 279.2 for a related compound) .
  • 1H-NMR and 13C-NMR to verify substituent positions and ring structures .

Comparison with Structural Analogs

Structural and Functional Analogues

The following table compares the target compound with structurally similar molecules:

Compound Name/ID Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target compound 262.25* 5-fluoro, azetidin-1-yl with pyrazolylmethyl Potential kinase inhibitor
282749 (AKT inhibitor) 584.62 Azetidinyl-triazolyl, pyridinyl, difluorophenyl AKT/mTOR inhibition (anticancer)
5-Fluoro-2-(3-(pyridin-4-yl)pyrrolidin-1-yl)pyrimidine 278.1 Pyrrolidin-1-yl with pyridin-4-yl Intermediate in synthesis
Seliforant (INN List 79) 251.34 Azetidinyl-methylamino, isobutyl Undisclosed (pharmaceutical use)
TRK kinase inhibitor (EP Patent) ~450–500† Pyrazolo[1,5-a]pyrimidine, difluorophenyl-pyrrolidine TRK inhibition (anticancer)

*Calculated based on formula C11H11FN4.
†Estimated based on patent examples.

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule Compliance: The target compound (MW = 262.25, H-bond donors = 1, H-bond acceptors = 6) meets Lipinski criteria (MW < 500, H-bond donors ≤ 5, acceptors ≤ 10), suggesting oral bioavailability . Compound 282749 (MW = 584.62) exceeds the MW limit, likely requiring formulation optimization .
  • Solubility and Permeability: The fluorine atom in the target compound enhances lipid solubility and metabolic stability compared to non-fluorinated analogs .

Biological Activity

5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and an azetidine ring linked to a pyrazole moiety. The structure can be represented as follows:

C11H13FN6\text{C}_{11}\text{H}_{13}\text{F}\text{N}_{6}

This configuration suggests potential interactions with various biological targets due to the presence of diverse functional groups.

Research indicates that compounds similar to 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine may exhibit their biological effects through the modulation of specific pathways:

  • Inhibition of Kinases : Pyrazole derivatives are known to inhibit kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical in signaling pathways that regulate cell proliferation and survival .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Antitumor Activity

The antitumor potential of 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has been explored in various studies. For instance, similar pyrazole compounds have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A synergistic effect was observed when these compounds were combined with standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Studies on pyrazole derivatives indicate significant antimicrobial properties. For example, compounds structurally related to 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism highlights their potential as novel antimicrobial agents.

Case Study 1: Antitumor Efficacy

In a study examining the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells, compounds were tested for cytotoxicity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity. The combination treatment with doxorubicin resulted in enhanced cytotoxic effects compared to either agent alone .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of pyrazole-based compounds in a murine model of inflammation. The results showed a significant reduction in nitric oxide production and inflammatory cytokines upon treatment with these compounds, indicating their potential utility in managing inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of cytokines

Q & A

Basic: What are the key synthetic pathways for 5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the azetidine ring substituted with pyrazole via nucleophilic substitution or cyclization reactions.
  • Step 2 : Fluorination at the pyrimidine C5 position using reagents like POCl₃ or Selectfluor under controlled conditions .
  • Step 3 : Coupling of the azetidine-pyrazole moiety to the fluorinated pyrimidine core using palladium-catalyzed cross-coupling or acid-mediated condensation .
    Critical parameters include solvent choice (e.g., EtOH/H₂O mixtures), temperature (reflux at 60–100°C), and purification via chromatography .

Basic: How is the molecular structure of this compound elucidated experimentally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refining crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and torsional strain in the azetidine-pyrazole-pyrimidine system .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) confirm regiochemistry and substituent orientation, particularly distinguishing between pyrazole N1 and N2 positions .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

  • Kinase inhibition : Pyrimidine-azetidine derivatives (e.g., AZD1480) inhibit Jak/Stat pathways, suggesting potential kinase targets .
  • TLR antagonism : Similar compounds with pyrazole-azetidine motifs act as TLR7-9 antagonists, indicating immunomodulatory applications .
  • CYP450 interactions : Pyrazole-substituted compounds exhibit CYP3A4 inhibition, implying metabolic considerations .

Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Core modifications : Introduce substituents at pyrimidine C2/C6 or azetidine C3 to assess steric/electronic effects on target binding.
  • Bioisosteric replacement : Replace pyrazole with imidazole or triazole to evaluate selectivity changes .
  • In vitro assays : Use enzyme inhibition assays (e.g., Jak2 kinase) and cellular models (e.g., proliferation in HEL92.1.7 cells) to quantify activity .
  • Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .

Advanced: How to address contradictions in reported enzyme inhibition data?

  • Assay validation : Ensure consistency in enzyme sources (e.g., recombinant vs. liver microsomal CYP3A4) and buffer conditions .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
  • Orthogonal assays : Confirm results using SPR (surface plasmon resonance) for binding affinity or ITC (isothermal titration calorimetry) for thermodynamic validation .

Advanced: What computational methods predict target engagement and binding modes?

  • Molecular docking : Tools like AutoDock Vina model interactions with Jak2 ATP-binding pockets, prioritizing poses with hydrogen bonds to pyrimidine N1 and azetidine NH .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, focusing on azetidine ring flexibility .
  • Free-energy calculations : Use MM-PBSA to estimate binding energies, validating against experimental ΔG values .

Advanced: How to optimize reaction conditions for low-yield synthetic steps?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄) to identify optimal conditions via response surface methodology .
  • In situ monitoring : Employ ReactIR or HPLC to track intermediates and abort side reactions (e.g., pyrazole dimerization) .
  • Alternative routes : Explore microwave-assisted synthesis for azetidine ring formation to reduce reaction times from hours to minutes .

Advanced: What strategies improve bioavailability and metabolic stability?

  • Prodrug design : Mask polar groups (e.g., azetidine NH) with acetyl or PEGylated moieties to enhance permeability .
  • CYP450 shielding : Introduce bulky substituents (e.g., trifluoromethyl) at pyrimidine C6 to reduce oxidative metabolism .
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve solubility and prolong half-life .

Advanced: Which techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of Jak2 in lysates after compound treatment .
  • Phospho-STAT3 ELISA : Quantify downstream signaling inhibition in treated cells .
  • CRISPR knockouts : Confirm target specificity by comparing compound efficacy in wild-type vs. Jak2-knockout cell lines .

Advanced: How to resolve ambiguous electron density in crystallographic studies?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in azetidine-containing crystals .
  • Occupancy refinement : Adjust site occupancies for disordered pyrazole or solvent molecules .
  • Composite omit maps : Generate maps with 5% omitted data to reduce model bias in density interpretation .

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